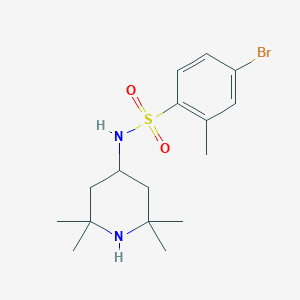
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential as a modulator of ion channels, particularly the voltage-gated sodium channels. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the modulation of ion channels, particularly the voltage-gated sodium channels. It has been shown to bind to the channel protein and alter its conformation, thereby affecting the flow of ions through the channel. This, in turn, affects the excitability of cells, particularly neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide are largely dependent on its mechanism of action. It has been shown to affect the excitability of cells, particularly neurons, and has been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to study the effects of modulating these channels without affecting other ion channels. However, one of the limitations is its potential toxicity, which can affect the viability of cells and organisms.
Direcciones Futuras
There are several future directions for the study of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, particularly those affecting the nervous system. Another direction is the study of its effects on other ion channels and its potential as a modulator of these channels. Additionally, the development of more specific and less toxic analogs of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide may also be an area of future research.
Métodos De Síntesis
The synthesis of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with water to obtain the final product.
Propiedades
Nombre del producto |
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H25BrN2O2S |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H25BrN2O2S/c1-11-8-12(17)6-7-14(11)22(20,21)18-13-9-15(2,3)19-16(4,5)10-13/h6-8,13,18-19H,9-10H2,1-5H3 |
Clave InChI |
GQYKKLLPJLZLHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

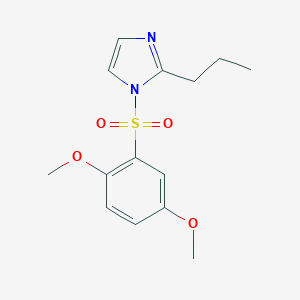
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
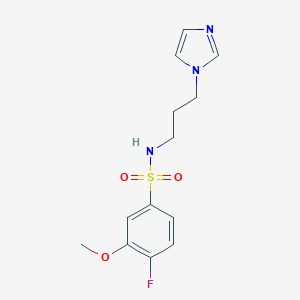
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

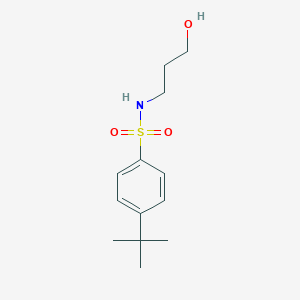
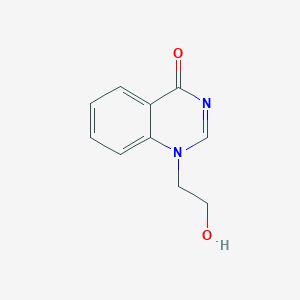
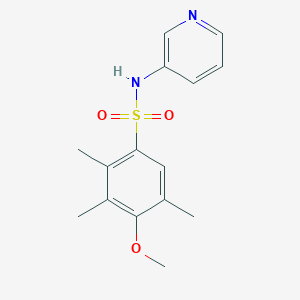
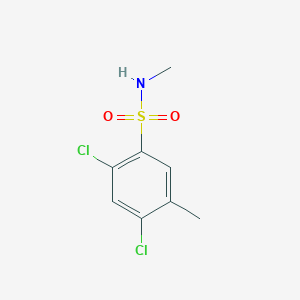

![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)